molecular formula C10H10N2O2 B084116 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde CAS No. 10476-41-2

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

Cat. No. B084116
CAS RN: 10476-41-2
M. Wt: 190.2 g/mol
InChI Key: MQCYELLGZFKAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde (MBC) is a key intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor. Its significance extends into the synthesis of various chemical compounds due to its unique structural features and reactivity (Stanley et al., 2006).

Synthesis Analysis

The synthesis of MBC involves gene replacements and feeding experiments with chemically synthesized MBC and a synthetic analogue of a pathway intermediate. This elucidation highlights its complex biosynthetic pathway linked to antibiotic production (Stanley et al., 2006). Additionally, novel synthetic routes for 3-alkyl-, 4-alkyl-, 3,4-dialkyl-, and 3-halo-4-alkyl-2,2'-bipyrrole-5-carboxaldehydes have been developed, showcasing its versatility as a building block for bioactive compounds (Kancharla & Reynolds, 2013).

Molecular Structure Analysis

The molecular structure of MBC and its derivatives has been characterized through various spectroscopic methods, providing insights into its configuration and stability under different conditions. For instance, the synthesis and crystallographic analysis of ferrocene containing chelating ligands derived from ferrocenecarboxaldehyde showcase the versatility of MBC's derivatives in forming stable compounds with potential application in material science and catalysis (Cano et al., 1995).

Chemical Reactions and Properties

MBC and its derivatives participate in a variety of chemical reactions, exemplifying its role in synthesizing novel compounds. For example, the reaction of MBC with hydroxylamine hydrochloride leading to novel products demonstrates its reactivity and potential in creating new molecules with unique properties (Ibrahim et al., 2017).

Physical Properties Analysis

The physical properties of MBC and related compounds, such as their crystalline structure, photoluminescence, and electrochromic properties, have been extensively studied. These studies reveal the potential of MBC derivatives in applications ranging from optoelectronic devices to materials science (Tshibaka et al., 2011).

Chemical Properties Analysis

MBC's chemical properties, including its reactivity, stability, and interactions with other molecules, have been the focus of extensive research. The investigation into its binding affinity with DNA, for example, highlights the biological relevance of MBC and its analogues, pointing to their potential in therapeutic applications (Melvin et al., 1999).

Scientific Research Applications

1. Marine Biotechnology: Strobilation Arrest in Moon Jellyfish

  • Application : MBC, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, has been found to arrest the strobilation (polyp-to-jellyfish transition) of the moon jellyfish Aurelia coerulea .
  • Method : The active component in strain HUT6047 was purified. Based on structure elucidation, this component was identified as MBC . Synthetic MBC arrested strobilation without inducing cytotoxicity and generated abnormal tentacle-like structures in a dose-dependent manner .
  • Results : Synthetic MBC also exhibited a minimum activity of 6.3 µM . This study provides the first example of a biological activity of MBC .

2. Enzymology and Protein Engineering: Biosynthesis of Hybrubins

  • Application : RedH and PigC, enzymes found in Streptomyces lividans, have been found to catalyze the biosynthesis of hybrubins A and B via phosphorylation of MBC .
  • Method : In vitro reactions indicated that RedH and PigC catalyzed the intermolecular condensation between MBC and (Z)-5-ethylidenetetramic acid (ETA) to produce hybrubin B .
  • Results : The subsequent condensation between Pi-MBC and ETA occurs in a nonenzymatic way . This study provides a new understanding of the biosynthesis of hybrubins, a class of prodiginines .

3. Antibiotic Biosynthesis: Prodigiosin Antibiotics in Streptomyces coelicolor

  • Application : The biosynthetic pathway to MBC, a key intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor, has been elucidated .
  • Method : The pathway was elucidated using a combination of gene replacements and feeding experiments with chemically synthesized MBC .
  • Results : This study provides a deeper understanding of the biosynthesis of prodiginine antibiotics, which exhibit a wide range of bioactivities .

4. Food Science and Technology: Natural Pigments

  • Application : MBC is a biosynthetic intermediate of pyrrole-containing natural products including prodigiosins and tambjamines . These natural pigments have the capacity to increase the marketability of products and demonstrate valuable biological activities as antioxidants .
  • Method : The biosynthesis of the prodiginines proceeds via a bifurcated pathway culminating in the enzymic condensation of MBC with 2-methyl-3-pentylpyrrole (MPP) to form prodigiosin .
  • Results : This study highlights the characteristics and potential applications of prodigiosin pigment from Serratia as prodigiosins are real potential therapeutic drugs .

5. Enzymology: RedH Enzyme Function

  • Application : The function of RedH from Streptomyces coelicolor as an enzyme that catalyzes the condensation of MBC and 2-undecylpyrrole to form the natural product undecylprodiginine has been experimentally proven .
  • Method : The substrate specificity of RedH has been probed in vivo by examining its ability to condense chemically-synthesized MBC analogues with 2-undecylpyrrole to afford undecylprodiginine analogues .
  • Results : This study provides a deeper understanding of the function of RedH and its role in the biosynthesis of undecylprodiginine .

6. Antibiotic Biosynthesis: Prodigiosin Antibiotics in Streptomyces coelicolor

  • Application : The biosynthetic pathway to MBC, a key intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor, has been elucidated .
  • Method : The pathway was elucidated using a combination of gene replacements and feeding experiments with chemically synthesized MBC .
  • Results : This study provides a deeper understanding of the biosynthesis of prodiginine antibiotics, which exhibit a wide range of bioactivities .

7. Marine Biotechnology: Strobilation Arrest in Moon Jellyfish

  • Application : MBC, a biosynthetic intermediate of bipyrrole-containing natural products from the Streptomyces culture, has been found to arrest the strobilation (polyp-to-jellyfish transition) of the moon jellyfish Aurelia coerulea .
  • Method : The active component in strain HUT6047 was purified. Based on structure elucidation, this component was identified as MBC . Synthetic MBC arrested strobilation without inducing cytotoxicity and generated abnormal tentacle-like structures in a dose-dependent manner .
  • Results : Synthetic MBC also exhibited a minimum activity of 6.3 µM . This study provides the first example of a biological activity of MBC .

8. Enzymology and Protein Engineering: Biosynthesis of Hybrubins

  • Application : RedH and PigC, enzymes found in Streptomyces lividans, have been found to catalyze the biosynthesis of hybrubins A and B via phosphorylation of MBC .
  • Method : In vitro reactions indicated that RedH and PigC catalyzed the intermolecular condensation between MBC and (Z)-5-ethylidenetetramic acid (ETA) to produce hybrubin B .
  • Results : The subsequent condensation between Pi-MBC and ETA occurs in a nonenzymatic way . This study provides a new understanding of the biosynthesis of hybrubins, a class of prodiginines .

9. Antibiotic Biosynthesis: Prodigiosin Antibiotics in Streptomyces coelicolor

  • Application : The biosynthetic pathway to MBC, a key intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor, has been elucidated .
  • Method : The pathway was elucidated using a combination of gene replacements and feeding experiments with chemically synthesized MBC .
  • Results : This study provides a deeper understanding of the biosynthesis of prodiginine antibiotics, which exhibit a wide range of bioactivities .

Safety And Hazards

MBC is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Future Directions

MBC has shown potential in regulating the transition of polyp-to-jellyfish, called strobilation, of the moon jellyfish Aurelia coerulea . This opens up new possibilities for the use of MBC in marine biotechnology and related fields .

properties

IUPAC Name

3-methoxy-5-(1H-pyrrol-2-yl)-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-14-10-5-8(12-9(10)6-13)7-3-2-4-11-7/h2-6,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCYELLGZFKAFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(NC(=C1)C2=CC=CN2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146696
Record name 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

CAS RN

10476-41-2
Record name 4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010476412
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy[2,2′-bi-1H-pyrrole]-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tambjamine aldehyde
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HER47SH8Q4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Reactant of Route 2
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Reactant of Route 3
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Reactant of Route 4
Reactant of Route 4
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Reactant of Route 5
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde
Reactant of Route 6
4-Methoxy-2,2'-bipyrrole-5-carboxaldehyde

Citations

For This Compound
144
Citations
AE Stanley, LJ Walton, MK Zerikly, C Corre… - Chemical …, 2006 - pubs.rsc.org
The biosynthetic pathway to 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC), a key intermediate in the biosynthesis of prodiginine antibiotics in Streptomyces coelicolor, has been …
Number of citations: 57 pubs.rsc.org
Y Misaki, T Hirashima, K Fujii, A Hirata… - Frontiers in Marine …, 2023 - search.proquest.com
Streptomyces spp. are well-known producers of secondary metabolites with diverse biological activities. We screened the substances that regulate polyp-to-jellyfish transition, called …
Number of citations: 2 search.proquest.com
P Kancharla, KA Reynolds - Tetrahedron, 2013 - Elsevier
Facile, versatile, and cost-effective synthetic routes for the preparation of a range of new 3-alkyl-, 4-alkyl-, 3,4-dialkyl-, and 3-halo-4-alkyl-2,2′-bipyrrole-5-carboxaldehydes have been …
Number of citations: 25 www.sciencedirect.com
B Carté, DJ Faulkner - The Journal of Organic Chemistry, 1983 - ACS Publications
8 cated in a chemical defense mechanism. In this paper we describe the structural elucidation of the tambjamines AD (4-7) anddiscuss their complex biological roles. Samples of the …
Number of citations: 188 pubs.acs.org
H Rapoport, KG Holden - Journal of the American Chemical …, 1962 - ACS Publications
Prodigiosin, the red pigment of S. marcescens, has been synthesized. The pyrryldipyrrylmethene structure thus established for this pigment was built up through the following stages:(1) …
Number of citations: 260 pubs.acs.org
K Dairi, S Tripathy, G Attardo, JF Lavallée - Tetrahedron letters, 2006 - Elsevier
The key intermediate in the synthesis of prodigiosins, 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde, has been prepared in two steps and 65% overall yield from the commercially …
Number of citations: 84 www.sciencedirect.com
Q Long, DE Jeffries, S Lin, X Chen, W He… - Applied and …, 2020 - Am Soc Microbiol
Hybrubins are “unnatural” alkaloids with the same 4′-methoxy-2,2′-bipyrrole-5′-methine moiety found in prodiginines and a different ring derived from tetramic acids. Here, we …
Number of citations: 2 journals.asm.org
SW Haynes, PK Sydor, AE Stanley, L Song… - Chemical …, 2008 - pubs.rsc.org
The function of RedH from Streptomyces coelicolor as an enzyme that catalyses the condensation of 4-methoxy-2,2′-bipyrrole-5-carboxaldehyde (MBC) and 2-undecylpyrrole to form …
Number of citations: 43 pubs.rsc.org
HH Wasserman, DJ Friedland, DA Morrison - Tetrahedron letters, 1968 - Elsevier
Spectroscopic evidence clearly shows that the pigment is a dipyrromethene related to prodigiosin (II). For example, the visible spectrumpf the hydrochloride, showing a single peak at …
Number of citations: 51 www.sciencedirect.com
DM Withall, SW Haynes, GL Challis - Journal of the American …, 2015 - ACS Publications
The prodiginines are a group of specialized metabolites that share a 4-methoxypyrrolyldipyrromethene core structure. Streptorubin B is a structurally remarkable member of the …
Number of citations: 48 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.